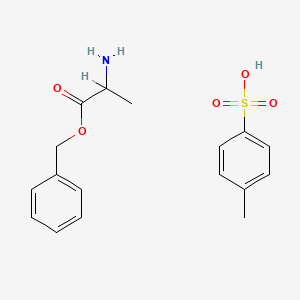

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Description

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is an organic salt comprising a benzyl ester of 2-aminopropanoic acid (alanine derivative) and a 4-methylbenzenesulfonate (tosylate) counterion. The compound is structurally characterized by:

- A benzyl ester group enhancing lipophilicity and stability.

- A protonated 2-aminopropanoate moiety, which facilitates salt formation with the sulfonate group.

- The 4-methylbenzenesulfonate counterion, commonly used to improve solubility and crystallinity in pharmaceutical intermediates .

This compound is primarily utilized as a chiral intermediate in active pharmaceutical ingredient (API) synthesis, particularly in enantioselective drug development. Its tosylate form ensures better handling and purification compared to free amine derivatives .

Properties

IUPAC Name |

benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPHJSSBMABBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956804 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35386-78-8, 42854-62-6 | |

| Record name | Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-DL-alanine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Benzyl-L-alanine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042854626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-alanine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-benzyl-DL-alanine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with 2-aminopropanoic acid in the presence of a catalyst, followed by the addition of 4-methylbenzenesulfonyl chloride . The reaction conditions typically include the use of solvents such as N,N-dimethylformamide and the presence of triethylamine as a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-Benzyl 2-Amino-3-(4-Fluorophenyl)propanoate 4-Methylbenzenesulfonate

Structural Differences :

- Substitution at the β-carbon: The fluorophenyl group introduces steric bulk and electronic effects, altering reactivity and biological activity.

- Chirality: The (R)-configuration in this compound contrasts with racemic or other stereoisomeric forms of simpler derivatives.

Physicochemical Properties :

2-Aminoanilinium 4-Methylbenzenesulfonate

Structural Differences :

- Core structure: An aromatic diamine (2-aminoanilinium) vs. an aliphatic amino acid ester.

- Charge distribution: The protonated aniline nitrogen contrasts with the alanine-derived ammonium group.

Physicochemical Properties :

| Property | Benzyl 2-Aminopropanoate Tosylate | 2-Aminoanilinium Tosylate |

|---|---|---|

| Crystallinity | High (tosylate salts) | High (validated by XRD) |

| Stability | Stable under dry conditions | Hygroscopic tendencies |

| Reactivity | Ester hydrolysis susceptibility | Oxidative degradation |

Methyl 4-Acetamido-2-Hydroxybenzoate

Structural Differences :

- Functional groups: Acetamido and hydroxy substituents on a benzoate vs. an amino acid ester.

- Counterion: Absence of a sulfonate group; neutral ester structure.

Physicochemical Properties :

| Property | Benzyl 2-Aminopropanoate Tosylate | Methyl 4-Acetamido Derivative |

|---|---|---|

| Solubility | Higher in polar solvents | Lower (non-ionic) |

| Synthetic Route | Tosylate salt formation | Acetylation/esterification |

| Bioactivity | Intermediate in APIs | Antimicrobial precursor |

Key Research Findings and Contradictions

- Synthetic Challenges: The fluorophenyl derivative (CAS: 874336-37-5) requires specialized fluorination steps, increasing production costs compared to the simpler benzyl 2-aminopropanoate tosylate .

- Stability Issues: While tosylate salts generally enhance stability, 2-aminoanilinium tosylate exhibits hygroscopicity, limiting its use in humid environments .

- Biological Relevance: The fluorinated analog’s bioactivity is superior in CNS drug candidates, but toxicity profiles remain understudied compared to non-fluorinated analogs .

Biological Activity

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. It is characterized by its unique structural features, which include a benzyl group, an aminopropanoate moiety, and a 4-methylbenzenesulfonate group. This combination confers specific chemical reactivity and biological activity that make it a valuable compound for scientific exploration.

The synthesis of this compound typically involves the esterification of 2-aminopropanoic acid with benzyl alcohol, followed by sulfonation using 4-methylbenzenesulfonyl chloride. The reaction is generally conducted in the presence of a base such as triethylamine and a solvent like dichloromethane, optimizing conditions to maximize yield and purity.

Biological Activity

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and its potential therapeutic applications. The compound interacts with various molecular targets, which can influence biochemical pathways relevant to disease mechanisms.

This compound acts through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby altering their function. This property is particularly useful in studying enzyme-substrate interactions and protein modifications.

- Modulation of Protein Activity : The compound may also modulate the activity of proteins involved in critical cellular processes, which can be beneficial in therapeutic contexts.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Cancer Research : Investigations into its effects on cancer cell lines have shown that it may induce apoptosis or inhibit proliferation through its interaction with key regulatory proteins .

- Drug Development : As a precursor in drug synthesis, it has been explored for developing novel therapeutics targeting specific diseases.

Data Tables

Here are some key findings related to the biological activity of this compound:

| Study | Target | IC50 Value | Effect |

|---|---|---|---|

| Study A | HSET (KIFC1) | Micromolar | Inhibition of centrosome clustering |

| Study B | CPG2 | >50 μM | No cytotoxicity observed |

| Study C | Various enzymes | Varies | Modulation of enzymatic activity |

These studies indicate that this compound has significant potential as both a research tool and a therapeutic agent.

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in increased multipolarity in centrosome-amplified cancer cells, leading to enhanced cell death rates. This suggests a promising avenue for further exploration in cancer therapeutics .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that the compound could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its versatility as a biochemical tool for studying enzyme mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.